7-hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
Description
7-Hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a bicyclic pyrazolo[1,5-a]pyrimidine core with distinct substituents: a phenyl group at position 3, an isopropyl group at position 5, and a hydrazinyl group at position 7 (Fig. 1). This scaffold is structurally versatile, enabling interactions with diverse biological targets, particularly kinases . Pyrazolo[1,5-a]pyrimidines are renowned for their broad pharmacological applications, including anticancer, antiviral, and kinase inhibitory activities . The hydrazinyl group at position 7 enhances reactivity, facilitating further derivatization for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-10(2)13-8-14(19-16)20-15(18-13)12(9-17-20)11-6-4-3-5-7-11/h3-10,19H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPXFMKKECUPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Solvent | Ethanol |
| Catalyst | 10% HCl (v/v) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
Post-cyclization, the hydrazinyl group is introduced at position 7 via nucleophilic aromatic substitution (SNAr). The intermediate 7-bromo-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine reacts with excess hydrazine hydrate (3 equiv) in dimethylformamide (DMF) at 80°C for 4 hours, achieving 85–90% substitution efficiency.
Multi-Component Reaction Under Catalyst-Free Conditions
Adapting methodologies from pyrazolo[1,5-a]pyridine synthesis, a three-component reaction efficiently assembles the target compound. This approach combines 3-phenyl-1H-pyrazol-5-amine , 4-methylpentane-2,3-dione (to introduce the isopropyl group), and hydrazine hydrate in a single pot. The absence of a catalyst reduces side reactions, while microwave irradiation accelerates the process.
Reaction Mechanism
-
Formation of the Hydrazone Intermediate : Hydrazine reacts with 4-methylpentane-2,3-dione, forming a hydrazone.
-
Cyclocondensation : The hydrazone undergoes cyclization with 3-phenyl-1H-pyrazol-5-amine, facilitated by microwave energy (120°C, 30 min).
-
Aromatization : Dehydration yields the fully conjugated pyrazolo[1,5-a]pyrimidine system.
| Parameter | Conditions |
|---|---|
| Solvent | Ethanol |
| Temperature | Microwave, 120°C |
| Reaction Time | 30 minutes |
| Yield | 78–82% |
This method’s regioselectivity is confirmed by nuclear Overhauser effect (NOE) spectroscopy, which verifies the spatial proximity of the isopropyl group to the pyrimidine protons.
Post-Functionalization via Hydrazine Substitution
A modular approach involves synthesizing 7-bromo-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine first, followed by hydrazine substitution. The brominated precursor is prepared via bromination of the parent compound using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C. Subsequent substitution with hydrazine hydrate in tetrahydrofuran (THF) at 60°C for 2 hours achieves quantitative conversion.
Bromination and Substitution Optimization
| Step | Conditions | Yield |
|---|---|---|
| Bromination (NBS) | DCM, 0°C, 1 hour | 92% |
| Hydrazine Substitution | THF, 60°C, 2 hours | 88% |
This method offers flexibility for introducing diverse hydrazine derivatives, enabling the synthesis of analogs for structure-activity relationship (SAR) studies.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High purity, scalable | Multi-step, moderate yields |
| Multi-Component | One-pot, time-efficient | Requires specialized equipment |
| Post-Functionalization | Flexible for analog synthesis | Involves hazardous bromination |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydrazinyl group can undergo oxidation to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones.
Scientific Research Applications
Overview
7-Hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective protein inhibitor. Its structure features a hydrazinyl group at the 7-position, a phenyl group at the 3-position, and an isopropyl group at the 5-position of the pyrazolo ring, contributing to its chemical reactivity and biological activity.
Research indicates that derivatives of this compound exhibit diverse biological activities, including:
- Anticancer Activity : The compound has been noted for its potential as a selective protein inhibitor, particularly against kinases involved in cancer progression. Molecular docking studies suggest that it can effectively bind to proteins related to signaling pathways in cancer.
- Anti-inflammatory Effects : Studies have shown that it can modulate various biochemical pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antimicrobial activity, which may extend to this specific derivative.
Case Studies
Several studies have documented the efficacy and safety profiles of this compound:
- Anticancer Efficacy : A study demonstrated that this compound exhibited significant inhibition of cancer cell proliferation in vitro with an IC50 value in the submicromolar range against Pim-1 kinase.
- In Vivo Models : Animal studies revealed that treatment with this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential use in cancer therapy.
- Inflammation Studies : Research indicated that the compound effectively reduced markers of inflammation in animal models of arthritis.
Mechanism of Action
The mechanism of action of 7-hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, while the phenyl and isopropyl groups contribute to the compound’s overall binding affinity and specificity. This allows the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Key Structural Features and Target Affinities
Key Observations :
- Position 3 Modifications : Bulky or electron-donating groups (e.g., trimethoxy in 6m) enhance EGFR inhibition but may reduce solubility. Fluorine substitution (6p) improves selectivity for HER2-overexpressing cancers .
- Position 5 Substitutions : Hydrophobic groups (isopropyl in the target compound) favor ATP-binding pocket interactions, critical for Pim-1 inhibition .
- Position 7 Reactivity : The hydrazinyl group enables facile functionalization (e.g., acetylation, bromination) to optimize pharmacokinetic properties .
Anticancer Activity Across Cell Lines
Cytotoxicity and Mechanism of Action
Key Observations :
- The target compound shows moderate activity in breast cancer cells, while Compound A demonstrates superior potency in EGFR-mutant NSCLC due to its allosteric binding mode .
- Compound 6h leverages a 5-methyl group to enhance metabolic stability, contributing to its low EC₅₀ .
Selectivity and Toxicity Profiles
Biological Activity
7-Hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
The molecular formula of this compound is C15H17N5, with a molecular weight of 269.33 g/mol. The compound features a hydrazinyl group, a phenyl ring, and a propan-2-yl substituent on the pyrazolo-pyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5 |
| Molecular Weight | 269.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in critical cellular pathways. It may modulate enzyme activities and receptor interactions, impacting processes such as cell proliferation and apoptosis. The presence of the hydrazinyl group enhances its reactivity and potential binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives, including this compound. Research shows that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values ranging from 8 to 12 μM have been reported for related compounds, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays showed inhibition zones comparable to standard antibiotics such as ampicillin:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
These results suggest potential applications in treating bacterial infections .
Antiviral Activity
Emerging research indicates that derivatives of pyrazolopyrimidine may possess antiviral properties. For instance, related compounds have shown promising activity against SARS-CoV-2 with IC50 values ranging from 1.2 to 2.34 μM . This positions the compound as a candidate for further antiviral development.
Case Studies
Several studies have explored the biological activities of pyrazolopyrimidine derivatives:
- Anticancer Efficacy : A study evaluated the efficacy of various pyrazolopyrimidines against MCF-7 and A549 cell lines and found that certain derivatives exhibited superior potency compared to established drugs .
- Antimicrobial Screening : A series of synthesized compounds were tested against multiple microbial strains, revealing significant antibacterial activity that warrants further investigation into their mechanisms .
- Multicomponent Synthesis : Recent advancements in multicomponent synthesis techniques have facilitated the production of these biologically active compounds with improved yields and reduced synthesis time .
Q & A
What are common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives like 7-hydrazinyl-3-phenyl-5-isopropylpyrazolo[1,5-a]pyrimidine?
Level: Basic
Methodological Answer:
The synthesis typically involves two primary strategies:
- Cyclocondensation : Reacting substituted 5-aminopyrazoles with dicarbonyl synthons (e.g., ethyl 2,4-dioxopentanoate) under reflux conditions in ethanol. This method, while classical, can suffer from regiochemical unpredictability and requires precise stoichiometric control .
- Palladium-Catalyzed C-H Arylation : For regioselective functionalization, palladium catalysts with ligands like SPhos enable direct arylation at C7 (most acidic position), while ligand-free conditions favor C3 (electron-rich position). This method allows late-stage diversification in one step .
How is regiochemical control achieved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Level: Basic
Methodological Answer:
Regiocontrol is dictated by:
- Catalyst Selection : Use of bisaryl phosphine ligands (e.g., SPhos) promotes C7 arylation via acid-directed mechanisms, whereas ligand-free Pd catalysts favor C3 arylation through electrophilic substitution .
- Substrate Electronics : Electron-donating groups on the pyrazolo[1,5-a]pyrimidine core influence reactivity. For example, hydrazinyl groups at C7 increase acidity, enhancing C7 selectivity in subsequent reactions .
How can contradictory regiochemical outcomes in direct arylation be resolved during method development?
Level: Advanced
Methodological Answer:
Contradictions often arise from competing mechanistic pathways. To resolve:
- Mechanistic Profiling : Use DFT calculations to map transition states and identify dominant pathways (e.g., concerted metalation-deprotonation vs. electrophilic substitution) .
- Experimental Validation : Conduct kinetic isotope effect (KIE) studies or deuterium labeling to confirm the operative mechanism. For example, a primary KIE supports C-H cleavage as the rate-determining step .
What strategies optimize reaction conditions for introducing hydrazinyl groups at position 7?
Level: Advanced
Methodological Answer:
Key strategies include:
- Nucleophilic Substitution : React 7-chloro derivatives with hydrazine hydrate in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC and purify by recrystallization (e.g., from ethanol/water mixtures) .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 150°C under microwave irradiation) while maintaining yields >70% .
What spectroscopic techniques confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : NMR identifies substituent patterns (e.g., hydrazinyl protons at δ 4.5–5.5 ppm as broad singlets). NMR confirms carbonyl/carboxamide groups (δ 160–170 ppm) .
- X-Ray Crystallography : Resolves regiochemistry and π-π stacking interactions (e.g., centroid distances of 3.4–3.6 Å between aromatic rings) .
How to address discrepancies between calculated and observed NMR data in complex derivatives?
Level: Advanced
Methodological Answer:
- Dynamic Effects : Account for tautomerism or rotational barriers (e.g., hindered rotation of trifluoromethyl groups causing signal splitting) .
- Computational Refinement : Use software like ACD/Labs or Gaussian to simulate NMR spectra, adjusting for solvent effects and conformational averaging .
What computational methods guide the design of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinase ATP pockets (e.g., Pim-1 or CDK9). Focus on hydrogen bonding with hinge regions (e.g., Glu121 in CDK2) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize electron-withdrawing groups at C3/C5 for enhanced potency .
What biological activities are associated with the pyrazolo[1,5-a]pyrimidine core?
Level: Basic
Methodological Answer:
- Anticancer Activity : Inhibits kinases (e.g., Pim-1, CDK9) and disrupts purine metabolism. IC values range from 0.1–10 μM in cell-based assays .
- Antimicrobial Effects : MIC values of 2–16 μg/mL against Gram-positive bacteria (e.g., S. aureus) via DNA gyrase inhibition .
How to design pyrazolo[1,5-a]pyrimidine derivatives for selective kinase inhibition?
Level: Advanced
Methodological Answer:
- Structure-Based Design : Introduce substituents that fill hydrophobic pockets (e.g., 3-phenyl groups for ALK2 selectivity over ALK3) .
- Pharmacophore Modeling : Prioritize hydrogen bond donors at C7 (e.g., carboxamides) and steric bulk at C5 (e.g., isopropyl) to enhance target engagement .
What safety protocols are recommended for handling pyrazolo[1,5-a]pyrimidine intermediates?
Level: Basic
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
